

# Selonsertib STELLAR-3 STELLAR-4 trial results analysis

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## Compound Focus: Selonsertib

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## Trial Designs and Patient Demographics

The STELLAR-3 and STELLAR-4 were two Phase 3, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of **selonsertib** in patients with advanced NASH [1].

The table below summarizes the core design elements of these trials:

Trial Characteristic	STELLAR-3	STELLAR-4
Patient Population	NASH with Bridging Fibrosis (F3) [2] [1]	NASH with Compensated Cirrhosis (F4) [2] [1]
Enrollment	802 patients [1]	877 patients [3] [1]
Treatment Regimens	Selonsertib 18 mg, 6 mg, or placebo, administered orally once daily [2] [1]	Selonsertib 18 mg, 6 mg, or placebo, administered orally once daily [2] [1]
Treatment Duration	48 weeks for initial histological endpoint [2] [1]	48 weeks for initial histological endpoint [2] [1]

Trial Characteristic	STELLAR-3	STELLAR-4
Primary Endpoint	Proportion of patients with <b>≥1-stage improvement in fibrosis</b> without worsening of NASH after 48 weeks [2] [1]	Proportion of patients with <b>≥1-stage improvement in fibrosis</b> without worsening of NASH after 48 weeks [2] [1]
Key Secondary Endpoints	Changes in non-invasive tests (NITs), progression to cirrhosis, liver-related clinical events [2] [1]	Changes in non-invasive tests (NITs), liver-related clinical events [2] [1]

## Primary Efficacy Results and Comparison

Neither STELLAR-3 nor STELLAR-4 met their primary efficacy endpoint. The results across both trials were consistent, showing no statistically significant difference between **selonsertib** and placebo [2] [3] [1].

The table below provides a direct comparison of the key outcomes:

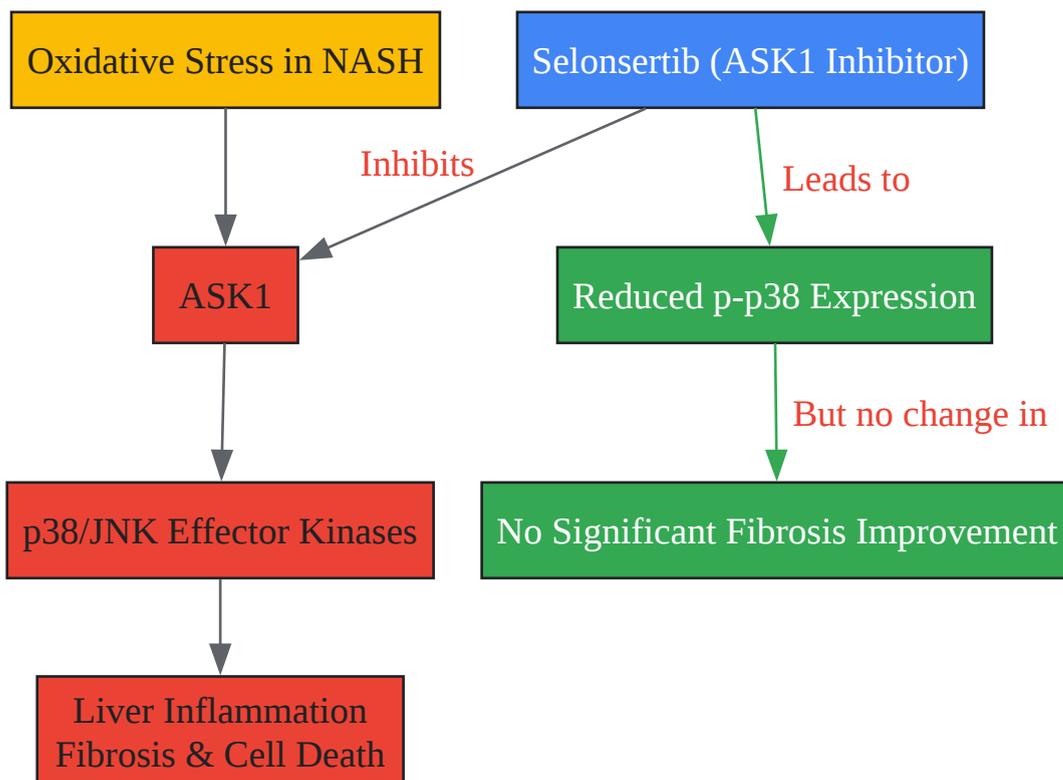
Result Measure	STELLAR-3 (F3 Fibrosis)	STELLAR-4 (F4 Cirrhosis)
Primary Endpoint	≥1-stage fibrosis improvement without NASH worsening at Week 48 [1]	≥1-stage fibrosis improvement without NASH worsening at Week 48 [3] [1]
Placebo Response	~10-14% [2]	12.8% [3] [1]
Selonsertib 6 mg	Not significantly different from placebo [1]	12.5% (p=1.00 vs. placebo) [3] [1]
Selonsertib 18 mg	Not significantly different from placebo [1]	14.4% (p=0.56 vs. placebo) [3] [1]
Key Findings	No trend for meeting the primary endpoint; no significant impact on any secondary endpoints [2]	No trend for meeting the primary endpoint; well-tolerated with safety consistent with prior studies [2] [3]

## Mechanism of Action and Experimental Analysis

To understand these results, it's helpful to look at the drug's mechanism and how it was tested.

- **Drug Mechanism:** **Selonsertib** is an oral, once-daily inhibitor of **Apoptosis Signal-regulating Kinase 1 (ASK1)** [1]. In conditions of oxidative stress (a key feature in NASH), ASK1 is activated and triggers a signaling cascade that leads to inflammation, cell death (apoptosis), and fibrosis [2] [1]. By inhibiting ASK1, **selonsertib** was designed to halt this damaging process.
- **Target Engagement:** Despite the lack of clinical efficacy, the trials demonstrated **pharmacodynamic activity**. Treatment with **selonsertib** led to dose-dependent reductions in hepatic phospho-p38 expression, a downstream marker of ASK1 pathway activation. This proved that the drug was engaging its intended target but was insufficient to produce a meaningful antifibrotic effect in this patient population [2] [1].

The diagram below illustrates the signaling pathway that **selonsertib** was designed to inhibit and the evidence of target engagement collected during the trials.



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## Key Analysis and Lessons from the Trial Failures

The failure of these Phase 3 programs offers critical lessons for NASH drug development [2] [4]:

- **High Bar in Cirrhosis:** Reversing fibrosis by at least one stage in cirrhosis (F4) is a much more challenging therapeutic goal than in bridging fibrosis (F3). The amount of collagen and structural change in the liver is substantially greater, making regression difficult [4].
- **Flawed Phase 2 Foundation:** The Phase 3 programs were based on a Phase 2 study that lacked a pure placebo control arm. The active comparator used (sintuzumab) was later found to be ineffective itself, making it difficult to accurately interpret **selonsertib**'s true efficacy signal from the Phase 2 data [2].
- **Substantial Placebo Response:** The trials confirmed a consistent and significant placebo response (10-14%) in NASH trials, establishing a benchmark that future compounds must convincingly exceed [2].
- **Value of Negative Data:** Despite the failure, the STELLAR programs provided a wealth of data on the natural history of NASH and validated the utility of non-invasive tests like the ELF (Enhanced Liver Fibrosis) score in predicting clinical outcomes [2] [1].

## Selonsertib in Other Indications and the Evolving NASH Landscape

Following the failure in NASH, research into **selonsertib** for other conditions did not yield positive results. A Phase 2 trial in pulmonary arterial hypertension (PAH) also found that **selonsertib** did not lead to a significant reduction in pulmonary vascular resistance compared to placebo [5].

The search for an approved NASH pharmacotherapy continues. As of late 2023, several agents with different mechanisms of action were in Phase 3 trials, including **resmetirom** (THR- $\beta$  agonist), **semaglutide** (GLP-1 RA), and **lanifibranor** (pan-PPAR agonist) [6]. The lessons from the **selonsertib** trials have helped inform the design of these subsequent studies.

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